2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H23FN4O3S and its molecular weight is 514.58. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for Imaging
One significant application involves the synthesis of selective radioligands for imaging purposes, such as positron emission tomography (PET). Compounds with structural similarities have been developed to label selective ligands of proteins like the translocator protein (18 kDa), which is pivotal in studies related to neuroinflammation and neurodegenerative diseases. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with a fluorine atom for fluorine-18 labeling, showcases this application. These compounds enable in vivo imaging to study various biological and pathological processes (Dollé et al., 2008).
Anticancer and Antimicrobial Agents
Another application is in the design and synthesis of compounds with potential anticancer and antimicrobial activities. Compounds structurally related to the query molecule have been synthesized and tested against cancer cell lines and microbial strains, revealing promising bioactivities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020). Additionally, novel thienopyrimidine linked rhodanine derivatives have demonstrated significant antimicrobial potency against various bacterial and fungal strains (Kerru et al., 2019).
Synthesis of Heterocyclic Compounds
The synthesis of complex heterocyclic compounds for biological evaluation also represents a crucial application. These synthetic efforts lead to the discovery of new molecules with potential as drug candidates or research tools. For example, the preparation of novel thienopyrimidine derivatives and their evaluation for antimicrobial activity showcases the diverse chemical manipulations possible with pyrimidine-based compounds (Kerru et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from performing its function, thereby disrupting the processes that lead to tumor growth and proliferation .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine 27 (H3K27). This methylation is a marker for transcriptional repression. By inhibiting EZH2, the compound prevents the methylation of H3K27, leading to the activation of previously repressed genes .
Result of Action
The compound has demonstrated remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Future Directions
The findings from the studies on these compounds suggest that they could be attractive chemical tools for the further optimization and evaluation of new EZH2 inhibitors . Future research could focus on further optimizing the structure of these compounds to enhance their antitumor activity and reduce their toxicity.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-2-36-20-14-12-19(13-15-20)33-27(35)26-25(21(16-30-26)18-8-4-3-5-9-18)32-28(33)37-17-24(34)31-23-11-7-6-10-22(23)29/h3-16,30H,2,17H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUOHPYNAMOAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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